

Total Synthesis of Hetisine and its Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hetisine*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of **hetisine** and its analogues. The information is compiled from seminal works in the field, offering a comprehensive resource for researchers engaged in complex natural product synthesis and drug discovery.

Introduction to Hetisine Alkaloids

Hetisine-type diterpenoid alkaloids are a class of structurally complex natural products isolated from plants of the *Aconitum* and *Delphinium* genera. These molecules exhibit a formidable heptacyclic caged skeleton and have garnered significant attention from the synthetic community due to their challenging architecture and interesting biological activities. Nominine, the simplest member of this family, along with other analogues like cossonidine and davisinol, have been the targets of several elegant total syntheses. These endeavors have led to the development of novel synthetic strategies and methodologies.

Synthetic Strategies Overview

Several distinct strategies have been successfully employed to conquer the intricate structure of **hetisine** alkaloids. These approaches can be broadly categorized as:

- Dual Cycloaddition Strategy: Pioneered by the Gin group for the synthesis of (+)-nominine, this approach features a key intramolecular [4+2] cycloaddition of a dienamine and an

intramolecular 1,3-dipolar cycloaddition to rapidly construct the core structure.[1][2]

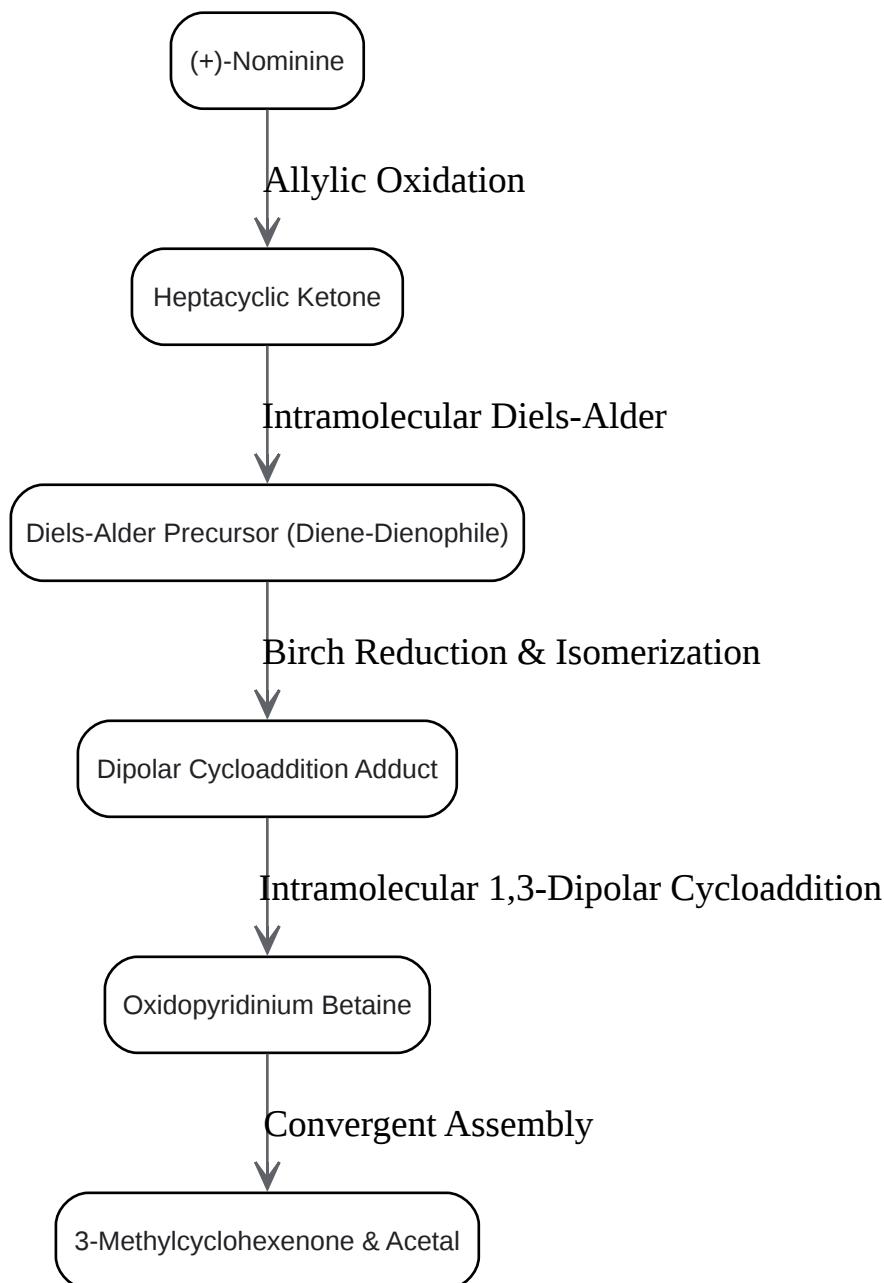
- Benzyne Insertion Strategy: The Sarpong group developed a novel approach for the synthesis of cossonidine that utilizes a benzyne acyl-alkylation reaction to form a key tricyclic intermediate.[3][4][5]
- Unified Approach for Diterpenoid Alkaloids: This strategy aims to access various related alkaloid skeletons, including hetidine, from a common intermediate, showcasing the versatility of certain synthetic pathways.[6][7][8]
- Radical-Mediated Cyclization: The Ding group's synthesis of (+)-davisinol features a hydrogen-atom-transfer (HAT)-initiated transannular redox radical cyclization as a key step.[9][10][11][12]
- Palladium-Catalyzed α -Arylation: The first total synthesis of (\pm)-nominine by Muratake and Natsume utilized an intramolecular palladium-catalyzed α -arylation to construct a key quaternary center.[13]

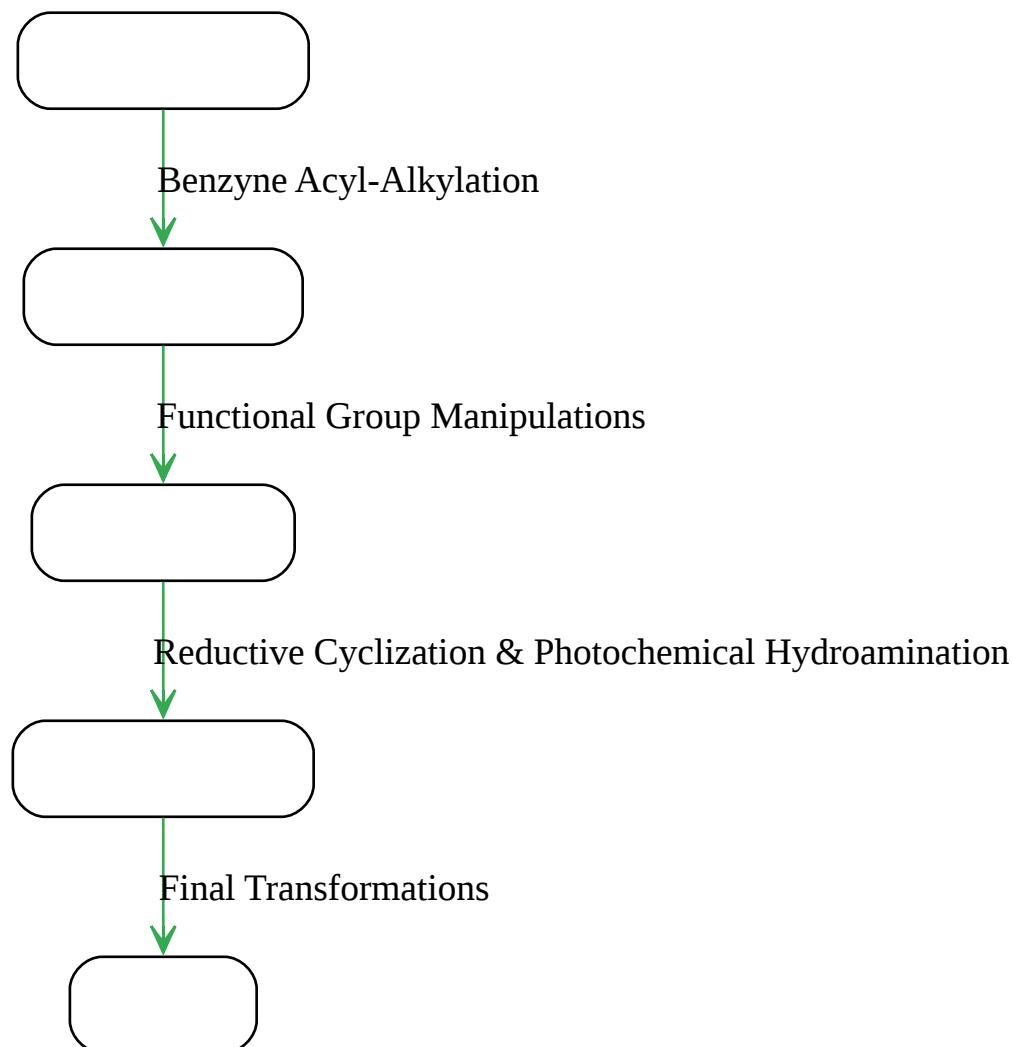
I. Total Synthesis of (+)-Nominine (Gin's Dual Cycloaddition Approach)

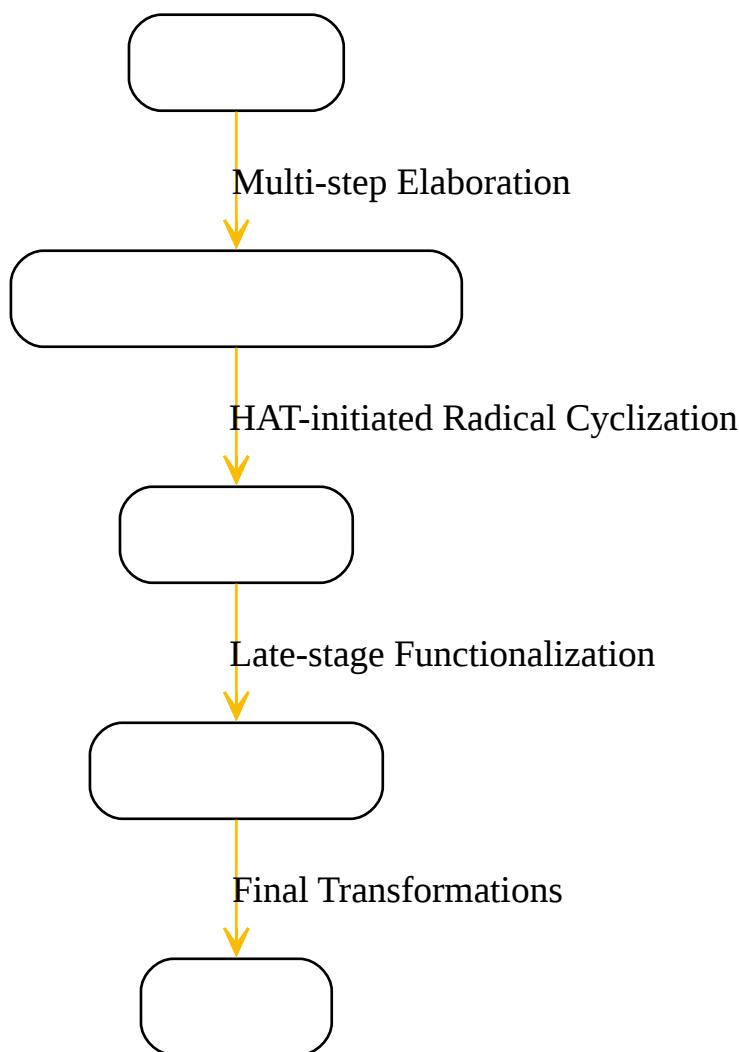
This asymmetric total synthesis is renowned for its efficiency and elegance, proceeding in 17 steps.[14] The key transformations are an intramolecular 1,3-dipolar cycloaddition and a dienamine-based intramolecular Diels-Alder reaction.[1][2]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis reveals a disconnection of the heptacyclic core of nominine via a Diels-Alder reaction and a 1,3-dipolar cycloaddition, leading to simpler, achiral starting materials.







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